molecular formula C6H4ClN3 B11919253 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine

7-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11919253
M. Wt: 153.57 g/mol
InChI Key: FIDKMXLSJZACOV-UHFFFAOYSA-N
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Description

7-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo ring fused to a pyrimidine ring, with a chlorine atom attached at the 7th position. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol in the presence of an alkali and formamidine acetate. The mixture is heated under reflux, and the progress of the reaction is monitored using thin-layer chromatography. After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated by adjusting the pH with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol, often in the presence of a base like sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cyclization Reactions: Cyclization can be facilitated by using catalysts such as palladium or copper salts.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidines, oxidized or reduced derivatives, and complex heterocyclic compounds.

Scientific Research Applications

7-Chloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Due to its anticancer and antimicrobial properties, it is being investigated as a potential therapeutic agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique structure can be leveraged to create new active ingredients.

Mechanism of Action

The mechanism of action of 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with various molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in cell growth and survival pathways. The compound binds to the active site of PAK4, disrupting its function and leading to the inhibition of cancer cell proliferation . Additionally, it can act as a DNA alkylator, binding to DNA and interfering with its replication and transcription processes .

Comparison with Similar Compounds

7-Chloro-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

7-chloro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H4ClN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H

InChI Key

FIDKMXLSJZACOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NC=C2N1)Cl

Origin of Product

United States

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